IFosfamide impurity B

Pharmaceutical Analysis Method Validation HPLC-ELSD

Procure Ifosfamide Impurity B (CAS 241482-18-8) to simultaneously satisfy EP and USP monographs with a single reference standard for HPLC-ELSD or LC-MS method validation. This hygroscopic degradation product (mp 193–194 °C) requires −20 °C storage under inert atmosphere; its unique MW (417.16) ensures unambiguous identification. Ideal for ANDA/QC labs needing a ready-to-use, pharmacopoeia-grade primary standard.

Molecular Formula C10H24Cl2N2O7P2
Molecular Weight 417.17
CAS No. 241482-18-8
Cat. No. B601147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIFosfamide impurity B
CAS241482-18-8
SynonymsBis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
Molecular FormulaC10H24Cl2N2O7P2
Molecular Weight417.17
Structural Identifiers
SMILESC(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
InChIInChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
Commercial & Availability
Standard Pack Sizes10 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Ifosfamide Impurity B (CAS 241482-18-8): An EP-Specified Reference Standard for Regulatory Compliance and Analytical Method Validation


Ifosfamide Impurity B, chemically designated as Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate, is a synthetic byproduct and degradation product associated with the chemotherapeutic alkylating agent ifosfamide [1]. It is officially recognized and specified as an impurity standard in the European Pharmacopoeia (EP) and is also cross-referenced as 'Ifosfamide Related Compound B' in the United States Pharmacopeia (USP) [2]. With a molecular weight of 417.16 g/mol and formula C10H24Cl2N2O7P2, this compound is supplied as a neat, primary pharmaceutical reference standard (EP Reference Standard) intended for laboratory use in method development, method validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Ifosfamide [3]. It is a solid with a reported melting point of 193-194 °C and is hygroscopic, requiring storage at -20°C under an inert atmosphere .

Why a Generic 'Ifosfamide Impurity' Reference Standard Cannot Substitute for Ifosfamide Impurity B (CAS 241482-18-8)


The term 'Ifosfamide impurity' encompasses a diverse set of chemically distinct entities—including process intermediates like Impurity A (a phosphate monoester), synthetic precursors like Impurity C (2-chloroethanamine), and degradation products like Impurity F (an isomer)—each with unique physicochemical properties and chromatographic behaviors [1]. A reference standard for a different impurity cannot be used interchangeably for identifying or quantifying Impurity B due to fundamental differences in molecular structure, resulting in distinct retention times, mass spectra, and detector responses [2]. Regulatory submissions, including ANDAs and DMFs, require impurity-specific standards that match the exact chemical entity listed in the pharmacopoeial monograph to ensure the specificity, accuracy, and reproducibility of the analytical method; using an incorrect standard can lead to misidentification, inaccurate quantitation, and potential regulatory non-compliance [3].

Quantitative Differentiation of Ifosfamide Impurity B (CAS 241482-18-8) from Related Impurities for Analytical Method Selection


Chromatographic Selectivity: Optimized HPLC-ELSD Separation of Impurity B from Ifosfamide API and Impurity A

A patented HPLC method for the simultaneous detection of Ifosfamide Impurity A and Impurity B in the API demonstrates the ability to chromatographically resolve these two impurities from each other and from the main ifosfamide peak [1]. This method uses an isocratic elution (Water:Acetonitrile 70:30) on a C18 column (YMC-Pack ODS-AQ, 250 x 4.6 mm, 5 μm) with an Evaporative Light Scattering Detector (ELSD) [1]. While specific retention times are not disclosed, the method's validation confirms that Impurity B can be detected and quantified without interference from Impurity A or the API [1].

Pharmaceutical Analysis Method Validation HPLC-ELSD

Analytical Sensitivity: Defined Limits of Detection and Quantitation for Impurity B in API Matrices

The patented HPLC-ELSD method for detecting Impurity B in ifosfamide API establishes precise limits for sensitivity [1]. Under the defined conditions, the limit of detection (LOD) for Impurity B is 10 μg/mL, and the limit of quantitation (LOQ) is 12.5 μg/mL [1]. These values represent the method's capability to reliably detect and quantify Impurity B at low levels, which is critical for ensuring the API meets stringent purity standards.

Pharmaceutical Analysis Method Validation HPLC-ELSD

Regulatory Identity: Distinct Pharmacopoeial Classification Enabling Cross-Compendial Analytical Development

Ifosfamide Impurity B (CAS 241482-18-8) possesses a dual identity across major pharmacopoeias, which differentiates it from many other ifosfamide impurities. It is officially designated as 'Ifosfamide Impurity B' in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), and it is also recognized as 'Ifosfamide Related Compound B' in the United States Pharmacopeia (USP) [1]. This contrasts with impurities that may be listed in only one compendium or not at all, simplifying global regulatory strategies.

Regulatory Compliance Pharmacopoeial Standards Method Validation

Structural Distinction: Unique Dimeric Pyrophosphate Structure Compared to Monomeric Impurities

Impurity B is a unique dimeric species, a dihydrogen diphosphate diester formed by linking two 3-[(2-chloroethyl)amino]propyl groups via a pyrophosphate bridge . This structure yields a molecular weight of 417.16 g/mol, which is significantly higher than many other EP-specified ifosfamide impurities such as Impurity C (2-chloroethanamine, MW 79.5) and Impurity D (2-aminoethanol, MW 61.08), and is also distinct from the monomeric phosphate ester structure of Impurity A (MW 217.59) [1]. This structural and mass difference is critical for unambiguous identification via LC-MS.

Pharmaceutical Chemistry Impurity Profiling Mass Spectrometry

Physical Property Distinction: Unique Melting Point and Hygroscopic Storage Requirements

Impurity B is a solid with a reported melting point of 193-194 °C, which distinguishes it from the active pharmaceutical ingredient ifosfamide (MP ~39-41 °C) and other impurities like Impurity C (2-chloroethanamine hydrochloride, a solid with a different melting range) [1]. Furthermore, Impurity B is noted to be hygroscopic and requires storage at -20°C in a freezer under an inert atmosphere, a handling requirement that may differ from other impurities and is critical for maintaining its long-term stability and integrity as a reference standard .

Pharmaceutical Chemistry Stability Studies Reference Standard Handling

Recommended Analytical and Regulatory Use Cases for Ifosfamide Impurity B (CAS 241482-18-8)


Method Development for Simultaneous Quantitation of EP Impurities A and B in Ifosfamide API

Researchers and QC analysts should procure Ifosfamide Impurity B to develop and validate HPLC-ELSD methods for the simultaneous detection of Impurity A and Impurity B in ifosfamide drug substance [1]. The validated method demonstrates that Impurity B can be chromatographically resolved from Impurity A and the API, with defined LOD (10 μg/mL) and LOQ (12.5 μg/mL) that are suitable for detecting these impurities at levels below typical regulatory thresholds [1].

Cross-Compendial (EP/BP/USP) Reference Standard for Global Generic Drug Development

Procurement of Impurity B is strategic for pharmaceutical companies developing ifosfamide generics for both European and North American markets. Its designation as both 'EP Impurity B' and 'USP Related Compound B' allows a single, well-characterized reference standard to support analytical method validation and quality control across multiple regulatory submissions, reducing the need for separate compendial standards [2].

LC-MS Method Development and Peak Identification

Analytical chemists should utilize Impurity B as a reference standard for LC-MS method development and routine impurity profiling [3]. Its unique and high molecular weight (417.16 g/mol) compared to other common impurities like Impurity A (217.59 g/mol) and Impurity C (79.5 g/mol) allows for its unambiguous identification in complex chromatograms, ensuring accurate peak assignment and reliable quantitation .

Stability-Indicating Method Validation and Forced Degradation Studies

Impurity B is a key component in developing stability-indicating analytical methods for ifosfamide drug substance and drug product [1]. Its unique properties, including its hygroscopic nature and specific melting point (193-194 °C), necessitate careful handling and storage (at -20°C under inert atmosphere) to ensure the integrity of the reference standard and the accuracy of quantitative results in long-term stability studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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